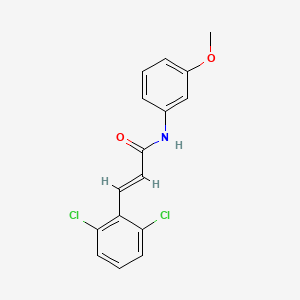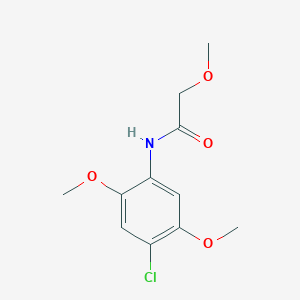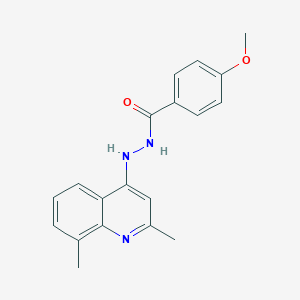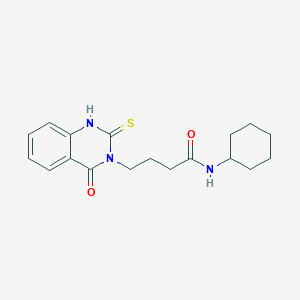
3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)acrylamide, also known as DCPA, is a synthetic compound that has been extensively studied for its potential use in the field of agriculture. DCPA is a pre-emergent herbicide that is used to control the growth of weeds in crops. It is a member of the acetamide family of herbicides and is classified as a Group 15 herbicide by the Weed Science Society of America.
Mecanismo De Acción
3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)acrylamide works by inhibiting the growth of weed seedlings. It does this by interfering with the synthesis of lipids in the emerging weed seedlings, which leads to the death of the plant.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)acrylamide has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution in areas near water sources. 3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)acrylamide has also been shown to have a low potential for bioaccumulation in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)acrylamide has been widely used in laboratory experiments to study its effects on plant growth and development. Its pre-emergent activity makes it a useful tool for studying the early stages of plant growth. However, its specificity for weed control limits its usefulness in studying the effects of herbicides on non-target organisms.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding 3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)acrylamide. One potential area of research is the development of new formulations of 3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)acrylamide that are more effective against specific weed species. Another area of research is the study of the potential effects of 3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)acrylamide on non-target organisms, particularly in aquatic environments. Finally, the development of new herbicides based on the chemical structure of 3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)acrylamide could lead to the discovery of more effective and environmentally friendly herbicides.
Métodos De Síntesis
3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)acrylamide can be synthesized using a variety of methods. One common method involves the reaction of 2,6-dichloroaniline with 3-methoxyphenylacetic acid to form the intermediate 3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)propionamide, which is then dehydrated to form 3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)acrylamide has been extensively studied for its potential use in agriculture. It is commonly used to control the growth of weeds in crops such as corn, soybeans, and wheat. 3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)acrylamide has been shown to be effective against a wide range of weed species, including annual grasses and broadleaf weeds.
Propiedades
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-12-5-2-4-11(10-12)19-16(20)9-8-13-14(17)6-3-7-15(13)18/h2-10H,1H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHXZRNYFWPLNR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5770528.png)

![4-nitrobenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B5770544.png)
![4-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5770553.png)

![4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}thiomorpholine](/img/structure/B5770562.png)


![N-ethyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5770575.png)
![3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5770577.png)
![2-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5770591.png)
![1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B5770597.png)